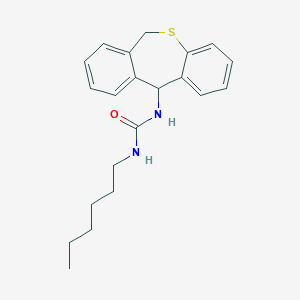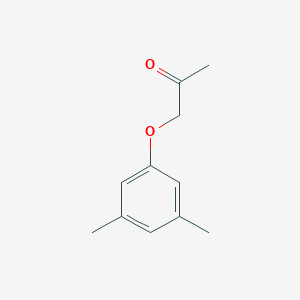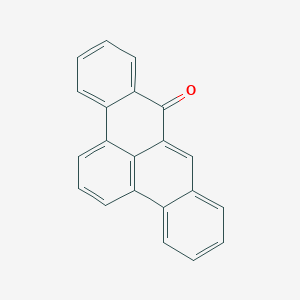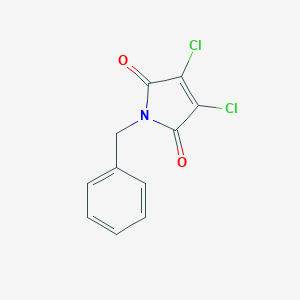
1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione, commonly known as BDPC, is a chemical compound that belongs to the class of pyrrole-2,5-dione derivatives. It has gained attention in the field of scientific research due to its potential use as a pharmacological agent. BDPC has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用机制
The exact mechanism of action of BDPC is not fully understood. However, it has been suggested that BDPC exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, BDPC has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the antitumor activity of BDPC.
生化和生理效应
BDPC has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BDPC has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, BDPC has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of BDPC is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of BDPC is its low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of BDPC. One area of research is the development of more efficient synthesis methods for BDPC. Another area of research is the identification of the exact molecular targets of BDPC and the elucidation of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of BDPC in animal models and clinical trials.
合成方法
The synthesis of BDPC has been extensively studied and several methods have been developed. One of the most commonly used methods involves the reaction of 1,3-dichloro-2-propanol with benzylamine to form the intermediate compound, which is then reacted with phthalic anhydride to yield BDPC.
科学研究应用
BDPC has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation. Several studies have reported the antitumor activity of BDPC against various types of cancer cells, including breast, lung, and colon cancer cells. BDPC has also been found to have antiviral activity against herpes simplex virus and hepatitis B virus. In addition, BDPC has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
16114-24-2 |
|---|---|
产品名称 |
1-benzyl-3,4-dichloro-1H-pyrrole-2,5-dione |
分子式 |
C11H7Cl2NO2 |
分子量 |
256.08 g/mol |
IUPAC 名称 |
1-benzyl-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H7Cl2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI 键 |
AMPIBHISOFMVMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



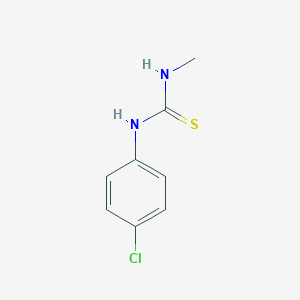
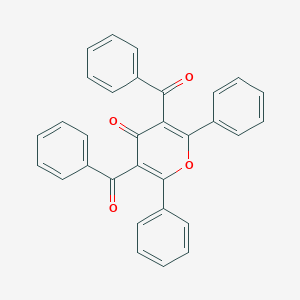
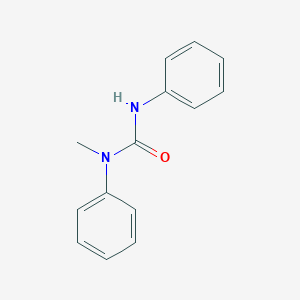
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
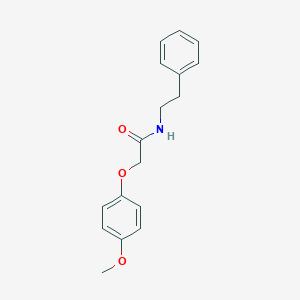
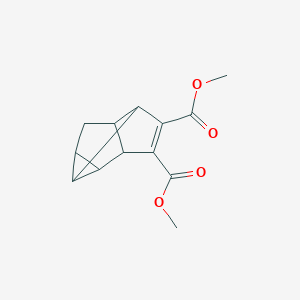
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
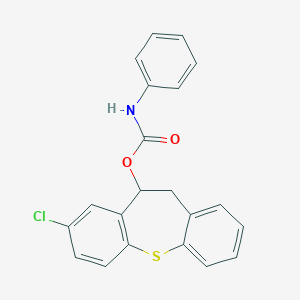
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
